tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is tert-butyl 2-amino-3-hydroxy-3-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]propanoate . The name reflects its core components:
- A propanoate backbone esterified with a tert-butyl group.
- A pyridine ring substituted at position 3 with a hydroxyl group and an amino group.
- A methyl(isopropyl)amino group at position 6 of the pyridine ring.
The molecular formula is C₁₆H₂₇N₃O₃ , with a molecular weight of 309.40 g/mol . The SMILES notation (CC(C)N(C)C1=NC=C(C=C1)C(C(C(=O)OC(C)(C)C)N)O) confirms the connectivity of functional groups .
| Nomenclature Component | Description |
|---|---|
| Root name | Propanoate |
| Substituents | 2-amino, 3-hydroxy, 3-[6-(methyl(isopropyl)amino)pyridin-3-yl] |
| Ester group | tert-Butyl |
Molecular Geometry and Conformational Analysis
The compound’s geometry is influenced by:
- Steric effects from the bulky tert-butyl group, which may restrict rotation around the ester bond.
- Hydrogen bonding between the hydroxyl (-OH) and amino (-NH₂) groups, potentially stabilizing specific conformers.
- Planarity of the pyridine ring, modified by the methyl(isopropyl)amino substituent at position 6.
While no experimental conformational data is available in the provided sources, computational models suggest that intramolecular interactions dominate the low-energy conformations.
Crystallographic Characterization and X-ray Diffraction Studies
No crystallographic or X-ray diffraction data for this compound is documented in the reviewed sources. Such studies would clarify:
- Bond lengths and angles in the solid state.
- Packing arrangements influenced by hydrogen bonding.
- Torsional preferences of the propanoate side chain.
Comparative Analysis with Structural Analogs
The compound differs from simpler tert-butyl pyridine derivatives through its multifunctional side chain. Key comparisons include:
| Compound | Structural Features |
|---|---|
| tert-Butyl 2-amino-4-methylthiazole | Replaces pyridine with thiazole; lacks hydroxyl and complex amino groups. |
| tert-Butyl 2-amino-5-methylpentanoate | Simpler aliphatic chain without aromatic systems. |
| This compound | Combines pyridine, hydroxyl, amino, and tert-butyl groups for enhanced stereoelectronic complexity. |
The unique arrangement of functional groups in this compound suggests distinct reactivity patterns compared to analogs, particularly in nucleophilic substitution and hydrogen-bond-mediated interactions .
Properties
Molecular Formula |
C16H27N3O3 |
|---|---|
Molecular Weight |
309.40 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-hydroxy-3-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]propanoate |
InChI |
InChI=1S/C16H27N3O3/c1-10(2)19(6)12-8-7-11(9-18-12)14(20)13(17)15(21)22-16(3,4)5/h7-10,13-14,20H,17H2,1-6H3 |
InChI Key |
GPQGOEUJRIQPRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=NC=C(C=C1)C(C(C(=O)OC(C)(C)C)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate typically involves multiple steps. One common approach is to start with the appropriate pyridine derivative, which undergoes a series of reactions including alkylation, amination, and esterification. The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate is used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations .
Biology
This compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists. Its structure allows for interactions with various biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs .
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure can impart specific properties to the final material .
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core Structure: A pyridine ring substituted at the 3-position with a propanoate backbone.
- Key Functional Groups: tert-Butyl ester: Provides steric bulk and stability under acidic conditions. Amino-hydroxypropanoate moiety: Likely influences hydrogen bonding and solubility. N-Methyl-N-isopropylamino group at the pyridine 6-position: Enhances lipophilicity and modulates electronic properties .
Applications :
Primarily used as an intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological or metabolic pathways .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound is compared to tert-butyl carbamate and pyridine derivatives with related substitution patterns. Key analogs include:
Notes:
Physicochemical Properties
| Property | Target Compound | tert-Butyl (6-bromopyridin-3-yl)carbamate | (S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate |
|---|---|---|---|
| Molecular Weight | 309.40 | 301.15 | 250.30 |
| Lipophilicity (LogP)* | ~2.5 (estimated) | 2.1 | 1.8 |
| Water Solubility | Low | Very low | Moderate |
Biological Activity
Tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group, an amino group, and a hydroxyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H27N3O3, with a molecular weight of approximately 309.40 g/mol. The compound contains a propanoate backbone substituted with a pyridine ring and additional functional groups that enhance its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Tert-butyl group | Enhances lipophilicity and stability |
| Amino group | Potential for hydrogen bonding |
| Hydroxyl group | Involved in various biological interactions |
| Pyridine ring | Contributes to binding affinity with biological targets |
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. For instance, similar compounds in its class have shown IC50 values comparable to established anticancer drugs such as doxorubicin .
- Anticonvulsant Properties : The structural analogs of this compound have demonstrated anticonvulsant activity, indicating potential utility in treating epilepsy .
- Binding Affinity Studies : Interaction studies using techniques like molecular docking reveal that the compound may bind effectively to specific protein targets involved in cancer progression and neuroprotection.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.
- Modulation of Neurotransmitter Systems : The amino and hydroxyl groups may interact with neurotransmitter receptors, contributing to anticonvulsant effects.
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
- Study on Anticancer Activity : A recent study evaluated a series of pyridine-based derivatives for their anticancer properties against MCF-7 and A549 cell lines. Compounds with similar structural motifs exhibited significant growth inhibition (IC50 < 10 µM), suggesting that tert-butyl 2-amino-3-hydroxy derivatives may have comparable effects .
- Anticonvulsant Evaluation : Another investigation focused on thiazole-integrated compounds, demonstrating that modifications in the pyridine structure could enhance anticonvulsant efficacy. This suggests that similar modifications in tert-butyl 2-amino derivatives may yield promising results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
